13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine: is a complex organic compound with the molecular formula C27H22N2. It is part of the indoloacridine family, known for its rigid structure, planarity, and high thermal stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: In medicine, research focuses on its potential therapeutic applications. Studies are ongoing to evaluate its efficacy and safety as a pharmaceutical agent .
Industry: In industry, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties .
Wirkmechanismus
The mechanism of action of 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine involves its interaction with specific molecular targets. It can bind to DNA, proteins, or enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- 8,8-Dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine
- 13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine
Comparison: While these compounds share structural similarities, this compound is unique due to its specific molecular configuration, which influences its chemical reactivity and biological activity. The differences in their fused topologies result in distinct photophysical and optoelectrical properties, making each compound suitable for different applications .
Eigenschaften
Molekularformel |
C27H22N2 |
---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
21,21-dimethyl-10-phenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H22N2/c1-27(2)21-13-7-8-14-23(21)28-24-17-26-20(16-22(24)27)19-12-6-9-15-25(19)29(26)18-10-4-3-5-11-18/h3-17,28H,1-2H3 |
InChI-Schlüssel |
QIBZKIQLXQAEOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2NC3=C1C=C4C5=CC=CC=C5N(C4=C3)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.